molecular formula C20H16N2O B11087065 6-(4-Ethylphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

6-(4-Ethylphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11087065
M. Wt: 300.4 g/mol
InChI Key: GQHLCWOKBXGFQQ-UHFFFAOYSA-N
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Description

6-(4-ETHYLPHENYL)-2-OXO-4-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with ethylphenyl and phenyl groups, along with a nitrile and a ketone functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 6-(4-ETHYLPHENYL)-2-OXO-4-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent nitrile formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

6-(4-ETHYLPHENYL)-2-OXO-4-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming larger, more complex molecules.

Scientific Research Applications

6-(4-ETHYLPHENYL)-2-OXO-4-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-ETHYLPHENYL)-2-OXO-4-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-(4-ETHYLPHENYL)-2-OXO-4-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can be compared with other similar compounds, such as:

    6-(4-METHYLPHENYL)-2-OXO-4-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE: This compound has a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.

    6-(4-CHLOROPHENYL)-2-OXO-4-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE: The presence of a chlorine atom can significantly alter the compound’s properties, including its solubility and interaction with biological targets.

    6-(4-METHOXYPHENYL)-2-OXO-4-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE: The methoxy group can influence the compound’s electronic properties and its ability to participate in various chemical reactions.

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C20H16N2O/c1-2-14-8-10-16(11-9-14)19-12-17(15-6-4-3-5-7-15)18(13-21)20(23)22-19/h3-12H,2H2,1H3,(H,22,23)

InChI Key

GQHLCWOKBXGFQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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